2,4-Difluoro-6-nitrobenzenesulfonamide
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Overview
Description
2,4-Difluoro-6-nitrobenzene-1-sulfonamide is an organic compound characterized by the presence of fluorine, nitro, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-6-nitrobenzene-1-sulfonamide typically involves the sulfonation of 2,4-difluoronitrobenzene. This process can be carried out by reacting 2,4-difluoronitrobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonamide group . The reaction conditions often include maintaining a specific temperature and using a suitable solvent to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,4-difluoro-6-nitrobenzene-1-sulfonamide may involve large-scale sulfonation processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Oxidation: Sulfonic acid derivatives with the sulfonamide group oxidized.
Scientific Research Applications
2,4-Difluoro-6-nitrobenzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-difluoro-6-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or electrostatic interactions, with the active sites of enzymes, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Lacks the sulfonamide group but shares the difluoro and nitro functionalities.
2,5-Difluoronitrobenzene: Similar structure with the nitro group at a different position.
2,6-Difluoronitrobenzene: Similar structure with the nitro group at a different position.
Uniqueness
2,4-Difluoro-6-nitrobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4F2N2O4S |
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Molecular Weight |
238.17 g/mol |
IUPAC Name |
2,4-difluoro-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)5(2-3)10(11)12/h1-2H,(H2,9,13,14) |
InChI Key |
NCTRJCFXDXMFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F |
Origin of Product |
United States |
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